molecular formula C10H10BrNO2 B15308508 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid

1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B15308508
M. Wt: 256.10 g/mol
InChI Key: GOLPYIMQUBXZNR-UHFFFAOYSA-N
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Description

1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic compound featuring an indene scaffold with a bromine atom at position 5, an amino group at position 1, and a carboxylic acid moiety. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 272.10 g/mol (calculated from isotopic data in ). The compound’s structure is characterized by a partially saturated indene ring (positions 2 and 3), which imposes conformational constraints that influence its reactivity and biological interactions.

Properties

IUPAC Name

1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-1-2-8-6(5-7)3-4-10(8,12)9(13)14/h1-2,5H,3-4,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLPYIMQUBXZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C=C(C=C2)Br)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

5-Bromo-2,3-Dihydro-1H-Indene-1-Carboxylic Acid (DK-C-20)

  • Structure: Lacks the amino group at position 1 but retains the bromine at position 4.
  • Synthesis : Prepared via hydrolysis of 5-bromo-2,3-dihydro-1H-indene-1-carbonitrile in concentrated HCl at 90°C, yielding 60–80% after purification.
  • NMR Data :
    • ¹H NMR (CDCl₃): δ 7.39 (s, 1H), 7.29 (dt, J = 13.1, 6.5 Hz, 2H), 4.01 (dd, J = 8.1, 6.3 Hz, 1H).
    • ¹³C NMR : δ 179.42 (C=O), 146.56 (C-Br).

1-Amino-2,3-Dihydro-1H-Indene-1-Carboxylic Acid Hydrochloride

  • Structure: No bromine substitution; amino and carboxylic acid groups at position 1.
  • Synthesis: Hydrolysis of (S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate in 6M HCl at reflux (98% yield).
  • LC-MS : m/z = 178.0 [M+H]⁺.
  • Key Difference : The lack of bromine decreases molecular weight (177.20 g/mol vs. 272.10 g/mol) and alters lipophilicity.

5-Methoxy-2,3-Dihydro-1H-Indene-1-Carboxylic Acid

  • Structure : Methoxy group at position 5 instead of bromine.
  • Physical Properties : Boiling point = 417.6°C, density = 1.2 g/cm³.

Positional Isomerism: Bromine at Position 6

6-Bromo-2,3-Dihydro-1H-Indene-1-Carboxylic Acid (DK-A-91)

  • ¹H NMR (CDCl₃): δ 7.57 (s, 1H), 7.34 (dd, J = 8.0, 1.4 Hz, 1H), 7.11 (d, J = 8.0 Hz, 1H).
  • Key Difference : Bromine at position 6 shifts NMR signals distinctively, reflecting altered electronic environments. This positional isomerism may influence binding to biological targets due to steric differences.

Halogenated Derivatives

Ethyl 1-Amino-5-Bromo-4-Fluoro-2,3-Dihydro-1H-Indene-1-Carboxylate Hydrochloride

  • Structure : Adds a fluorine atom at position 4 and an ethyl ester group.
  • CAS : 2089649-44-3.
  • Key Difference : Fluorination enhances metabolic stability and bioavailability in drug design, while esterification modifies solubility.

Amino-Substituted Analogs

5-Amino-2,3-Dihydro-1H-Indene-1-Carboxylic Acid

  • CAS : 61346-48-3; molecular weight = 177.20 g/mol.
  • Applications : Used in synthesizing spiro oxazolidinediones as GABA receptor modulators.
  • Key Difference: The amino group at position 5 instead of 1 alters the molecule’s dipole moment and acid-base properties.

Biological Activity

1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is an indene derivative that has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.

  • Molecular Formula : C10H10BrNO2
  • Molecular Weight : 256.1 g/mol
  • CAS Number : 1270560-62-7

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with specific receptors. These interactions can lead to various therapeutic effects, including anti-inflammatory and anticancer properties. The compound may inhibit certain enzymes involved in disease pathways, thereby exerting its biological effects .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and reducing cell viability in various cancer cell lines. For example, derivatives of this compound have shown promising results in models of doxorubicin-induced cardiotoxicity, suggesting a protective role against oxidative stress associated with cancer treatments .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to modulate pathways involved in inflammation, such as the NF-kB signaling pathway. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines and potentially alleviate symptoms associated with inflammatory diseases .

Study on Cardioprotective Effects

A study evaluated the cardioprotective effects of this compound in H9c2 cardiomyocytes. The results indicated that this compound significantly improved cell viability when co-treated with doxorubicin, reducing oxidative stress markers and enhancing cellular resilience against drug-induced toxicity .

CompoundCell Viability (%)p-value
Control100-
Doxorubicin40<0.001
Compound A80<0.01
Compound B85<0.01

Synthesis and Application in Drug Discovery

The synthesis of this compound involves bromination followed by amination processes. This synthetic route allows researchers to create various derivatives that can be screened for enhanced biological activity . The versatility of this compound makes it a valuable building block in medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives?

  • Methodology : The compound can be synthesized via multi-step procedures involving halogenation, carboxylation, and amine functionalization. For example, analogous brominated indene derivatives are synthesized using palladium-catalyzed cross-coupling reactions or nucleophilic substitution. A general procedure (GP1 or GP2) involves reacting a brominated indenone precursor (e.g., 5-bromo-2,3-dihydro-1H-inden-1-one) with a methylallyl ester under optimized conditions, followed by azidation or cyanation to introduce functional groups .
  • Key Parameters : Reaction temperatures (e.g., reflux in acetic acid), solvent systems (e.g., pentane:ethyl acetate mixtures), and catalysts (e.g., Pd(PPh₃)₄) are critical for yield optimization.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., Chloroform-d solvent, 400 MHz) to confirm substituent positions and stereochemistry .
  • Chromatography : Thin-layer chromatography (TLC) with solvent systems like pentane:ethyl acetate (9:1) to monitor reaction progress .
  • Melting Point Analysis : Compare observed melting points (e.g., 71–73°C for related compounds) with literature values .
  • High-Performance Liquid Chromatography (HPLC) : Purity >97% can be validated using reverse-phase columns and UV detection .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Hydrochloride salt forms (e.g., analogous amines) enhance solubility and stability in aqueous buffers . Avoid exposure to moisture, light, and oxidizing agents.

Advanced Research Questions

Q. How can researchers design experiments to study the biological activity of this compound?

  • Methodology :

  • Target Selection : Prioritize targets based on structural analogs. For example, brominated indene derivatives have shown activity in kinase inhibition or GPCR modulation .
  • Assay Development : Use cell-based assays (e.g., cytotoxicity via MTT) or enzymatic assays (e.g., fluorescence polarization for binding affinity).
  • Control Experiments : Compare with halogen-substituted analogs (e.g., 5-chloro or 5-fluoro derivatives) to assess the bromine atom’s role in bioactivity .

Q. What strategies can mitigate low solubility in aqueous media during in vitro studies?

  • Methodology :

  • Salt Formation : Convert the free base to a hydrochloride salt, as demonstrated for structurally similar amines, to improve water solubility .
  • Co-Solvent Systems : Use DMSO or ethanol (≤5% v/v) to dissolve the compound, ensuring compatibility with biological assays .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can structural modifications optimize the compound’s pharmacokinetic profile?

  • Methodology :

  • Bioisosteric Replacement : Substitute the carboxylic acid group with a tetrazole or ester to modulate lipophilicity and metabolic stability .
  • Pro-drug Synthesis : Modify the amine or carboxylate moieties (e.g., acetyl or benzyloxycarbonyl protection) to enhance membrane permeability .
  • Metabolic Stability Testing : Use liver microsome assays to identify vulnerable sites for oxidation or glucuronidation .

Q. How should researchers address contradictions in bioactivity data across different studies?

  • Methodology :

  • Batch Purity Analysis : Re-test the compound using HPLC and mass spectrometry to rule out impurities (>97% purity required) .
  • Assay Reproducibility : Validate protocols across multiple labs, controlling for variables like cell passage number or serum concentration .
  • Structural Confirmation : Re-examine NMR and X-ray crystallography data to confirm the correct stereochemistry and tautomeric form .

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